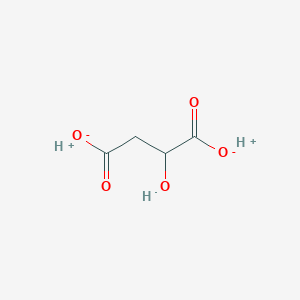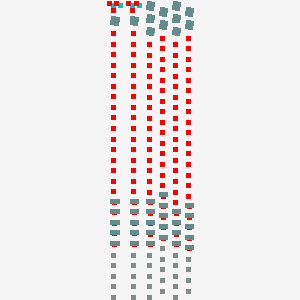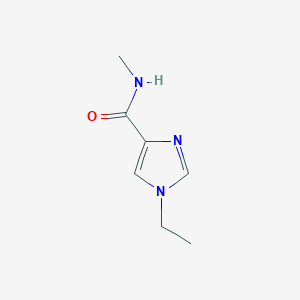
苹果酸
概述
描述
Malic acid, also known as 2-hydroxybutanedioic acid, is an organic compound with the molecular formula C₄H₆O₅. It is a dicarboxylic acid that is naturally present in all living organisms and contributes to the sour taste of fruits, particularly apples. The compound exists in two stereoisomeric forms: L-malic acid and D-malic acid, with the L-isomer being the naturally occurring form . Malic acid plays a crucial role in the citric acid cycle, a key metabolic pathway for energy production in cells .
科学研究应用
Malic acid has a wide range of applications in scientific research and various industries:
Chemistry: Used as a chiral building block in organic synthesis.
Food Industry: Widely used as a flavor enhancer and preservative in food products.
Cosmetics: Used in skincare products for its exfoliating properties and ability to promote healthier skin.
Wine Industry: Involved in malolactic fermentation to improve the flavor and complexity of wines.
作用机制
Target of Action
Malic acid primarily targets Aspartate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids and is found in various organisms, including Escherichia coli, Thermus thermophilus, and humans . Malic acid also targets Trypanothione reductase , an enzyme found in Trypanosoma cruzi , and Aromatic-amino-acid aminotransferase in Paracoccus denitrificans .
Mode of Action
It is known to act as abuffering agent , helping to control the acidity of medications and improve their stability . In skincare, malic acid’s mechanism of action involves breaking down intercellular bonds, resulting in smoother and more radiant skin .
Biochemical Pathways
Malic acid is involved in several biochemical pathways. It plays a crucial role in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), an important metabolic pathway for cellular respiration . It can also be formed from pyruvate via anaplerotic reactions . In the C4 carbon fixation process, malate is a source of CO2 in the Calvin cycle . Malate is also synthesized by the carboxylation of phosphoenolpyruvate in the guard cells of plant leaves .
Pharmacokinetics
It is known that malic acid can accumulate in the kidney . The area under the concentration versus time curve (AUC) of malic acid in the kidney cortex is 5-fold higher than that in the blood , indicating that malic acid is preferentially taken up by the kidneys.
Result of Action
Malic acid contributes to the sour taste of fruits and is used as a food additive . It is also used in skincare products, where it promotes the shedding of the outer layer of skin cells, leading to smoother and more radiant skin . In addition, malic acid has been used in trials studying the treatment of Xerostomia, Depression, and Hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of malic acid. For instance, in microbial fermentation for malic acid production, oxidative stress generated during fermentation can inhibit microbial growth and production, prolonging the fermentation period . Strategies such as the addition of polypeptides have been used to alleviate oxidative stress and improve fermentation efficiency .
安全和危害
未来方向
The rapid development of genetic engineering has resulted in some promising strains suitable for large-scale bio-based production of malic acid . Biosynthetic pathways, transport of malic acid, elimination of byproducts and enhancement of metabolic fluxes are discussed and compared as strategies for improving malic acid production .
准备方法
Synthetic Routes and Reaction Conditions: Malic acid can be synthesized through the hydration of maleic anhydride or fumaric acid. The reaction involves the addition of water to maleic anhydride or fumaric acid in the presence of a catalyst, typically under controlled temperature and pressure conditions . Another method involves the microbial fermentation of biobased sources using fungi such as Aspergillus niger .
Industrial Production Methods: Industrial production of malic acid primarily involves the hydration of maleic anhydride. The process includes mixing maleic anhydride with water and a catalyst, followed by heating in a reactor. The reaction is typically carried out at temperatures between 160-200°C and pressures of 9-15 kg/cm² . Microbial fermentation is also employed for the production of L-malic acid, which is considered more sustainable and environmentally friendly .
化学反应分析
Types of Reactions: Malic acid undergoes various chemical reactions due to the presence of carboxylic acid and hydroxyl functional groups. These reactions include:
Oxidation: Malic acid can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to succinic acid.
Dehydration: Malic acid can be dehydrated to form fumaric acid.
Esterification: It reacts with alcohols to form esters such as malate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Dehydration: Dehydration is typically carried out using heat or acid catalysts.
Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.
Major Products:
Oxaloacetic acid: from oxidation.
Succinic acid: from reduction.
Fumaric acid: from dehydration.
Malate esters: from esterification.
相似化合物的比较
Malic acid is often compared with other dicarboxylic acids such as:
Succinic Acid: Both are intermediates in the citric acid cycle, but succinic acid lacks the hydroxyl group present in malic acid.
Fumaric Acid: Fumaric acid is the trans-isomer of maleic acid and can be formed by the dehydration of malic acid.
Tartaric Acid: Tartaric acid is another dicarboxylic acid with similar properties but has two hydroxyl groups instead of one.
Uniqueness of Malic Acid: Malic acid’s unique combination of carboxylic and hydroxyl functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both biological and industrial applications .
属性
IUPAC Name |
2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Record name | MALIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78644-42-5, 676-46-0 (di-hydrochloride salt) | |
| Record name | Poly(malic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0027640 | |
| Record name | Malic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |
| Record name | Butanedioic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MALIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Malic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5907 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.601 g/ cu cm at 20 °C | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |
| Record name | Malic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5907 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White, crystalline triclinic crystals | |
CAS No. |
6915-15-7, 617-48-1 | |
| Record name | Malic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-malic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Malic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-malic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Malic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Malic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817L1N4CKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |
| Record name | MALIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | MALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does malic acid contribute to aluminum tolerance in plants?
A1: Malic acid secretion from roots can alleviate aluminum toxicity in certain plant species like wheat [, ]. Under aluminum stress, malic acid chelates aluminum ions in the rhizosphere, preventing their uptake by the roots and mitigating their toxic effects [, ]. This mechanism is particularly important in acidic soils where aluminum toxicity is a major limiting factor for crop growth.
Q2: Does malic acid influence the growth of Crassulacean Acid Metabolism (CAM) plants?
A2: Yes, malic acid plays a critical role in the diel growth dynamics of CAM plants, particularly under water-limited conditions []. During the night, CAM plants fix CO2 into malic acid, which is stored in the vacuole. During the day, the malic acid is decarboxylated, providing CO2 for photosynthesis and contributing to cell turgor. This process results in distinct growth rhythms with maxima at mid-day, coinciding with malic acid availability and optimal cytoplasmic pH [].
Q3: What is the molecular formula and weight of malic acid?
A3: The molecular formula of malic acid is C4H6O5, and its molecular weight is 134.09 g/mol.
Q4: Can malic acid be used as a crosslinking agent in polymer synthesis?
A4: Yes, malic acid can act as a crosslinking agent in the synthesis of biodegradable polymers. For instance, it is used alongside butane-1,4-diol and glycerol to produce malic acid-butane-1,4-diol-glycerol co-polyester (MBGC) []. This co-polyester demonstrates potential for applications in controlled-release drug formulations, granular pesticides, and fertilizers due to its biodegradability and promising safety profile [].
Q5: Can malic acid be used as a catalyst in organic synthesis?
A5: Yes, malic acid can serve as a catalyst for the hydrolysis of isoflavone glucosides into isoflavone aglycones []. This method offers a greener and more environmentally friendly alternative to traditional inorganic acid catalysts, simplifying the process and reducing concerns about equipment corrosion and wastewater pollution [].
Q6: How does storage affect the quality of salted eggplants (chukyang) concerning malic acid content?
A6: During the storage of salted eggplants, the malic acid content decreases over time []. This decrease is more pronounced in eggplants stored using rice bran immersion compared to vacuum packing []. The decrease in malic acid content can impact the flavor and overall quality of the preserved eggplants.
Q7: Can malic acid enhance the efficacy of antibiotics against bacterial biofilms?
A8: Yes, malic acid demonstrates the ability to potentiate the activity of certain antibiotics against Pseudomonas aeruginosa biofilms []. For example, when combined with ciprofloxacin, malic acid enhances both the inhibition and eradication of biofilms grown in a synthetic cystic fibrosis sputum medium []. This potentiation is linked to increased metabolic activity, ROS production, and altered intracellular pH in the bacteria [].
Q8: How can malic acid be quantified in grapes?
A10: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a diode array detector is a reliable method for quantifying malic acid in grapes []. This method offers high sensitivity, reproducibility, and practicality for routine analysis of organic acids in grape samples [].
Q9: Is malic acid biodegradable?
A12: Yes, malic acid is a naturally occurring organic acid and is readily biodegradable. Its breakdown products are carbon dioxide and water []. This biodegradability makes malic acid and its derivatives attractive for developing environmentally friendly materials and applications.
Q10: Does malic acid play a role in plant-microbe interactions?
A14: Yes, malic acid acts as a signaling molecule in the rhizosphere, influencing plant-microbe interactions []. It is secreted from the roots of plants like Arabidopsis and can selectively attract beneficial rhizobacteria like Bacillus subtilis FB17 in a dose-dependent manner []. This recruitment of beneficial microbes contributes to plant health and protection against soil-borne pathogens [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)

![Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)](/img/structure/B166030.png)











